![molecular formula C22H18N2O3S B2625820 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide CAS No. 299955-89-8](/img/structure/B2625820.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide” is a compound that has been studied for its potential applications . It is a white solid and its molecular weight is 467.551 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, under amide coupling conditions, the synthesis can begin with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using techniques such as X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed significant intermolecular interactions in the structure, including N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis
Benzothiazole derivatives have been studied for their chemical reactions. For example, they have been synthesized through various reactions including diazo-coupling processes between aniline derivatives .Physical And Chemical Properties Analysis
Benzothiazole derivatives exhibit luminescent properties. Upon excitation with 365 nm light, these compounds can exhibit bright blue-violet, green, and orange emission in aggregated states .科学的研究の応用
Antitumor Activities
Benzothiazole derivatives have been synthesized and evaluated for their potential antitumor activities. Specifically, compounds bearing different heterocyclic ring systems have shown considerable anticancer activity against various cancer cell lines, demonstrating the versatility of the benzothiazole core in medicinal chemistry for cancer research (Yurttaş, Tay, & Demirayak, 2015). Such studies highlight the potential of incorporating the benzothiazole moiety into compounds designed for cancer therapy.
Synthesis and Chemical Transformations
Research into the synthesis and chemical transformations of benzothiazole compounds has yielded interesting findings. For example, the oxidative ring contraction of 2-aryl-4H- and 4-aryl-2H-1,3-benzothiazines into benzisothiazoles showcases the chemical versatility and reactivity of benzothiazole derivatives, offering a pathway to new benzothiazole-based compounds with potential application in various fields of chemistry and material science (Szabo´ et al., 1988).
Coordination Chemistry
In coordination chemistry, benzothiazole derivatives have been used to synthesize rhenium(I) complexes. These complexes, featuring N,S-donor chelates, demonstrate the utility of benzothiazole ligands in developing coordination compounds with potential applications in catalysis, imaging, and as models for studying metal-ligand interactions (Schoultz, Gerber, & Hosten, 2016).
Protective Groups in Synthesis
The use of the 3,4-dimethoxybenzyl moiety, a component of the compound , as an N-protecting group for 1,2-thiazetidine 1,1-dioxides illustrates the role of dimethoxybenzyl derivatives in synthetic chemistry. Such protective groups are essential for facilitating specific reactions by protecting reactive sites on molecules during the synthesis of complex chemical structures (Grunder-Klotz & Ehrhardt, 1991).
Antioxidant Properties
Compounds based on benzothiazole and pyrazolo[4,3-c][1,2]benzothiazine frameworks have been synthesized and evaluated for their antioxidant activities. This research indicates the potential of benzothiazole derivatives to act as radical scavengers, suggesting applications in developing therapies for oxidative stress-related conditions (Ahmad et al., 2012).
作用機序
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibitory effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and proliferation of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that they may inhibit the growth and proliferation of this bacterium.
将来の方向性
Benzothiazole derivatives have been studied for their potential applications in various fields. For instance, they have been studied for their application in white light emission . By doping these compounds into a polymer matrix at a certain proportion, an emission that lies at the saturated white-light region with CIE chromaticity coordinates of (0.31, 0.32) was obtained . This suggests potential future directions in the field of light-emitting devices.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-12-9-15(13-19(18)27-2)21(25)23-16-10-7-14(8-11-16)22-24-17-5-3-4-6-20(17)28-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEIZOBWTJMZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)
![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2625740.png)
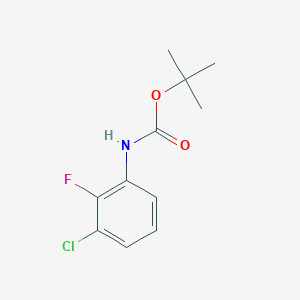
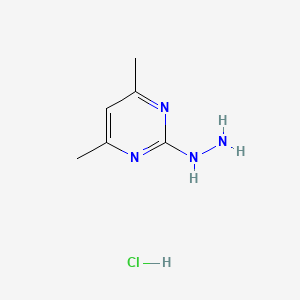
![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2625745.png)
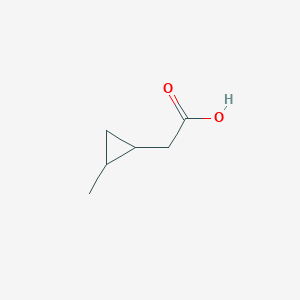
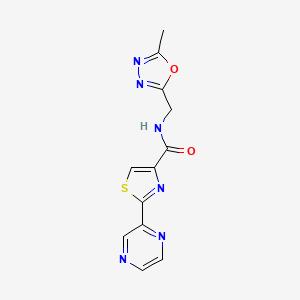
![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)
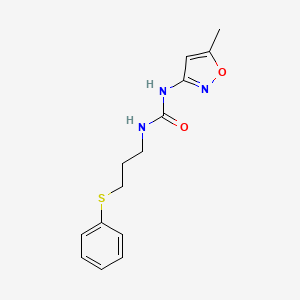
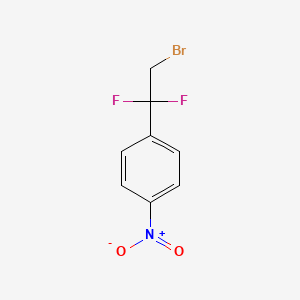
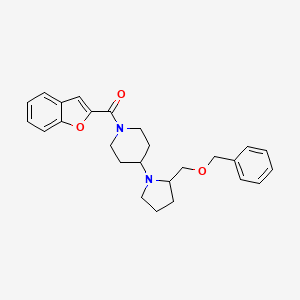
![3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2625759.png)